

solubility of Methyl 3-hydroxy-4-methylbenzoate in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-hydroxy-4-methylbenzoate**

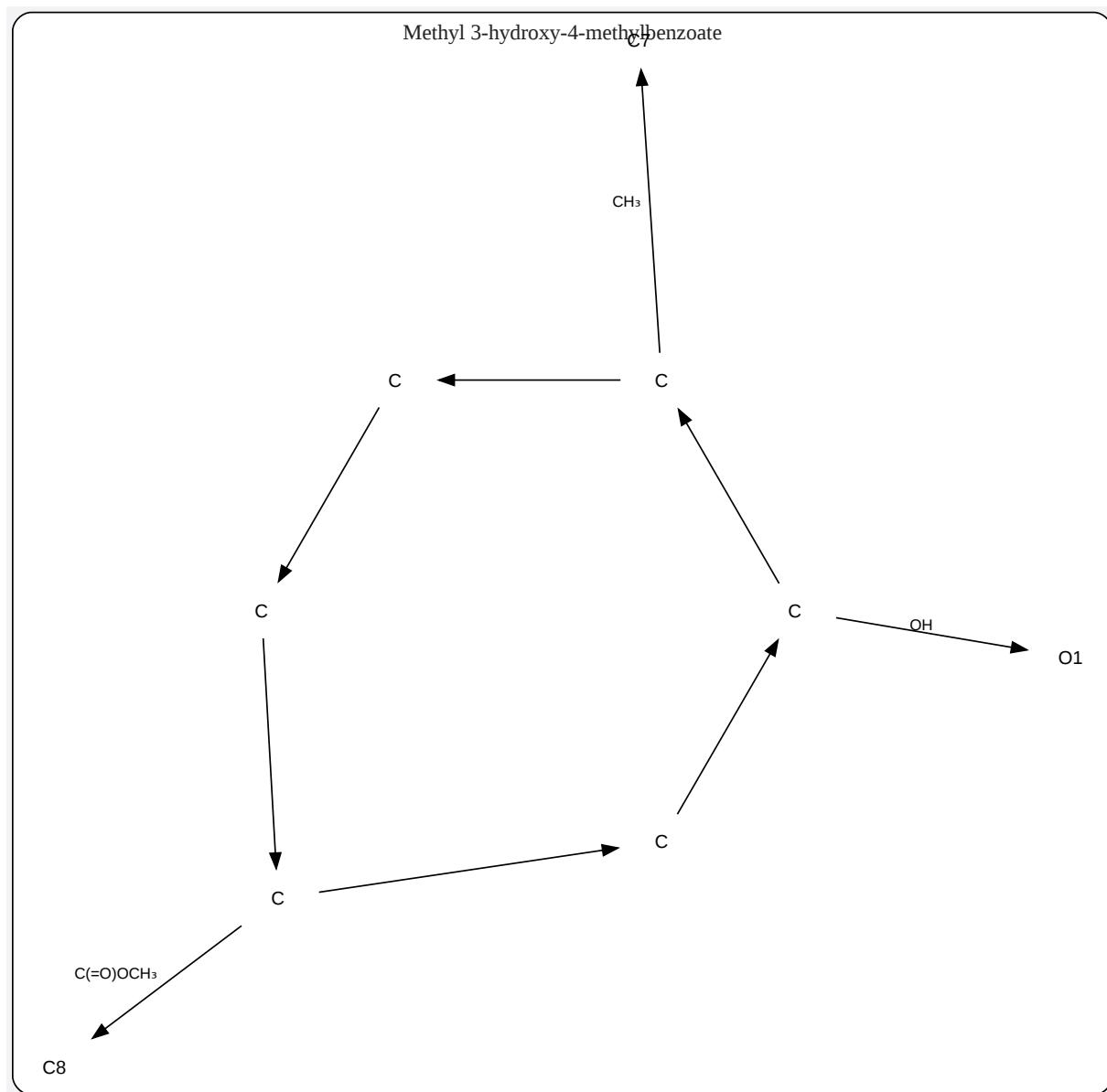
Cat. No.: **B044020**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Methyl 3-hydroxy-4-methylbenzoate** in Organic Solvents

Authored by: Gemini, Senior Application Scientist Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its behavior in various stages of research, development, and formulation.^{[1][2][3]} This guide provides a comprehensive technical overview of the solubility characteristics of **Methyl 3-hydroxy-4-methylbenzoate** (CAS No: 3556-86-3), a substituted benzoate ester of interest in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, predictive theoretical frameworks, and a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, chemists, and drug development professionals seeking to understand, predict, and experimentally quantify the solubility of this compound in various organic solvents.


Introduction: The Critical Role of Solubility

Methyl 3-hydroxy-4-methylbenzoate (Figure 1) is an aromatic ester containing a phenolic hydroxyl group, a methyl ester group, and a methyl group on the benzene ring. Its structure

suggests a molecule of moderate polarity, capable of acting as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the hydroxyl and ester carbonyl oxygens). These structural features are the primary determinants of its solubility behavior.

Understanding the solubility of this compound is not merely an academic exercise. In drug development, solubility directly impacts bioavailability, formulation strategies, and the feasibility of purification processes like recrystallization.^{[2][3]} In synthetic chemistry, solvent selection for a reaction is dictated by the ability of the solvent to dissolve reactants, reagents, and intermediates. Therefore, a robust understanding and accurate measurement of solubility are paramount for efficient and successful scientific outcomes.

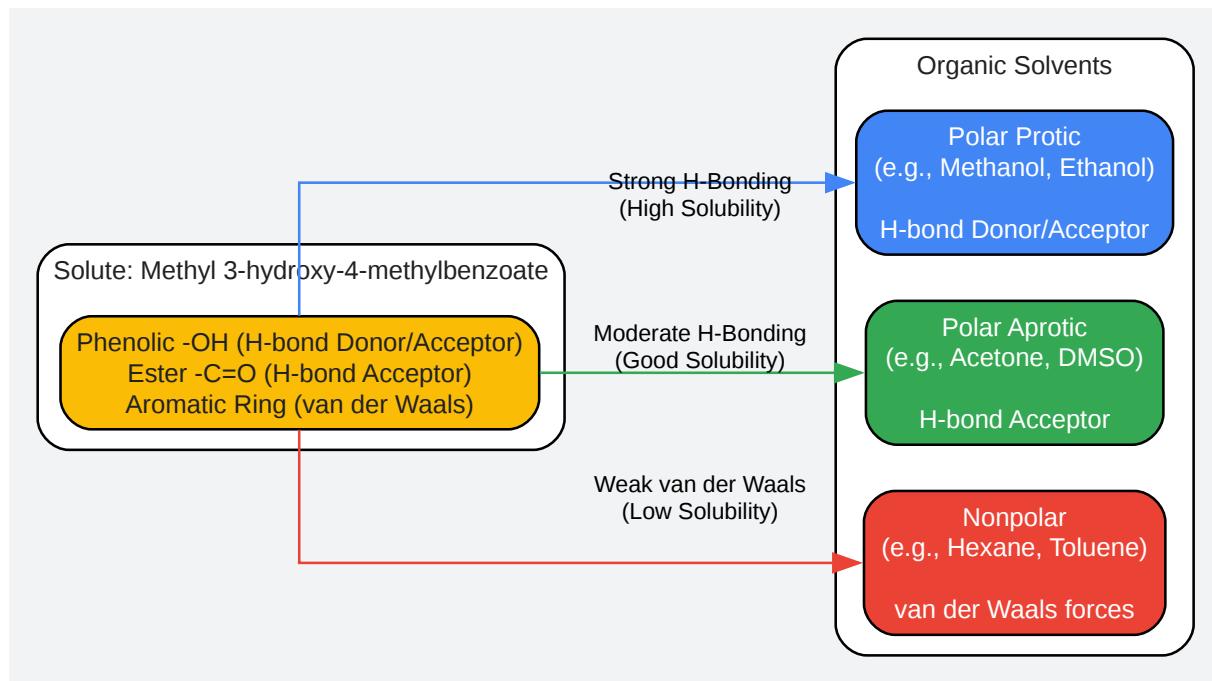
Figure 1: Chemical Structure of **Methyl 3-hydroxy-4-methylbenzoate**

[Click to download full resolution via product page](#)

Caption: Structure of **Methyl 3-hydroxy-4-methylbenzoate**.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_{sol}). A compound dissolves when ΔG_{sol} is negative. This is influenced by the enthalpy of solution (ΔH_{sol}), which involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released on forming solute-solvent interactions, and the entropy of solution (ΔS_{sol}).


Molecular Structure and Intermolecular Forces

The principle of "like dissolves like" is the cornerstone of solubility prediction.

- Solute (**Methyl 3-hydroxy-4-methylbenzoate**):
 - Polar Features: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The ester group (-COOCH₃) contains a polar carbonyl (C=O) and ether oxygen, both of which are hydrogen bond acceptors.
 - Nonpolar Features: The benzene ring and the two methyl (-CH₃) groups contribute to the molecule's lipophilicity and can engage in van der Waals interactions.
- Solvents:
 - Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. Strong solute-solvent interactions are expected, leading to higher solubility.
 - Aprotic Polar Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have polar groups and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group. They can dissolve the compound by interacting with its hydroxyl and ester functionalities.
 - Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The polar functional groups of the solute are not effectively solvated, generally resulting in poor solubility.

The interplay between these forces dictates solubility. For **Methyl 3-hydroxy-4-methylbenzoate**, solubility is expected to be highest in polar protic solvents, followed by polar

aprotic solvents, and lowest in nonpolar solvents.[4]

[Click to download full resolution via product page](#)

Caption: Intermolecular interactions governing solubility.

Predictive Models: An Overview

In the absence of experimental data, computational models can provide valuable estimates of solubility.

- Thermodynamic Models: Approaches like the one described for benzoic acid and its derivatives can be used, which correlate thermodynamic functions of solution with solvent parameters.[5][6] These models often require some experimental data for related compounds to build a reliable correlation.
- COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful a priori prediction method that uses quantum chemical calculations to determine the thermodynamic properties of fluids and solutions.[7][8] It can predict solubility without needing prior experimental data for the specific solute-solvent system, making it highly valuable during early-stage development.[9][10] COSMO-RS has shown strong performance in predicting the solubility of active pharmaceutical ingredients (APIs).[9]

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for **Methyl 3-hydroxy-4-methylbenzoate** across a range of organic solvents is not widely available in peer-reviewed literature. A qualitative report suggests it is soluble in ethanol and ether, and slightly soluble in water.[4] Therefore, experimental determination is necessary. The table below serves as a template for researchers to populate with their experimentally determined values.

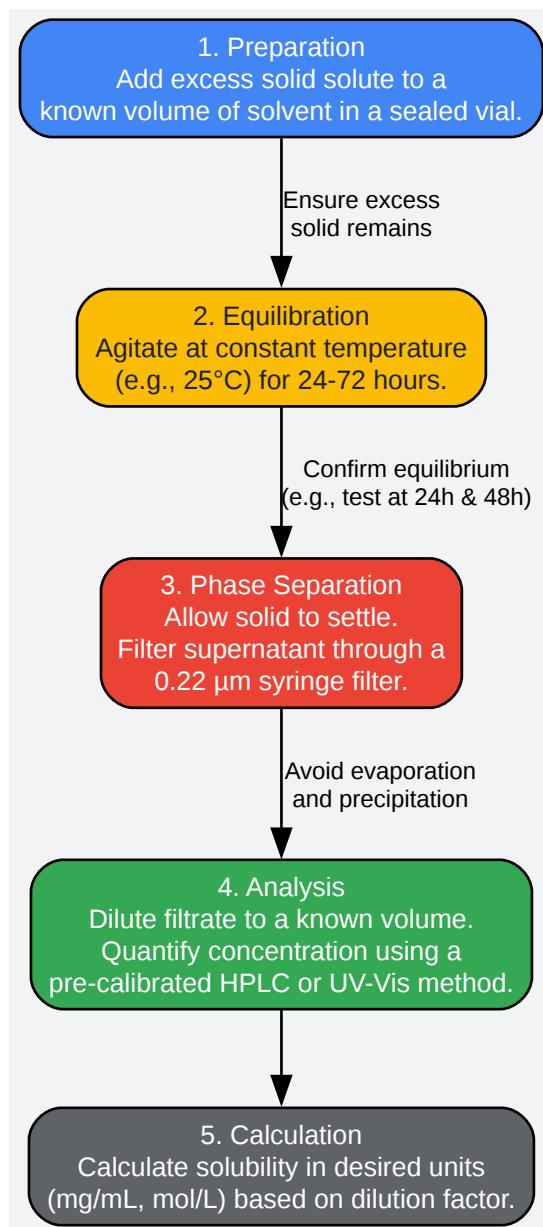
Table 1: Template for Experimental Solubility Data of **Methyl 3-hydroxy-4-methylbenzoate**

Organic Solvent	Classification	Temperature (°C)	Solubility (g/100 mL)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method of Analysis
Methanol	Polar Protic	25	HPLC/UV-Vis			
Ethanol	Polar Protic	25	HPLC/UV-Vis			
Isopropanol	Polar Protic	25	HPLC/UV-Vis			
Acetone	Polar Aprotic	25	HPLC/UV-Vis			
Ethyl Acetate	Polar Aprotic	25	HPLC/UV-Vis			
Dichloromethane	Polar Aprotic	25	HPLC/UV-Vis			
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	25	HPLC/UV-Vis			
Toluene	Nonpolar	25	HPLC/UV-Vis			
n-Hexane	Nonpolar	25	HPLC/UV-Vis			
User-defined solvent						

Experimental Protocol: Equilibrium Solubility Determination

To generate reliable and reproducible data, a standardized methodology is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium

(thermodynamic) solubility.[11][12] It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[11]


Rationale for Method Selection

The shake-flask method is chosen over kinetic methods because it determines the true thermodynamic solubility. Kinetic solubility often involves precipitating a compound from a DMSO stock solution and can be influenced by the rate of precipitation, leading to an overestimation of solubility.[3][11] For applications in formulation and process chemistry, thermodynamic solubility provides a more accurate and fundamental value.

Materials and Equipment

- **Methyl 3-hydroxy-4-methylbenzoate** (purity >98%)
- Analytical grade organic solvents
- Scintillation vials or glass test tubes with screw caps
- Temperature-controlled orbital shaker or incubator
- Analytical balance (± 0.0001 g)
- Syringe filters (0.22 or 0.45 μm , compatible with solvents)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask method.

- Preparation of Saturated Solutions:
 - Add an excess amount of **Methyl 3-hydroxy-4-methylbenzoate** to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.[12]
 - Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

- Seal the vials tightly to prevent solvent evaporation. It is recommended to prepare samples in triplicate for each solvent.
- Equilibration:
 - Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to ensure equilibrium is achieved. A typical duration is 24 to 72 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.
- Phase Separation:
 - Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove all undissolved micro-particles.[\[3\]](#)
- Quantification:
 - Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
 - Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration.[\[1\]](#)
 - Calibration: Prepare a series of standard solutions of known concentrations of **Methyl 3-hydroxy-4-methylbenzoate** and generate a calibration curve (Absorbance or Peak Area vs. Concentration).
- Calculation:

- Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
- Express the final solubility in appropriate units (e.g., mg/mL, g/100 mL, mol/L).

Conclusion

While specific quantitative data for the solubility of **Methyl 3-hydroxy-4-methylbenzoate** in organic solvents is scarce, a strong predictive framework can be established based on its molecular structure. The presence of both hydrogen-bonding functional groups and nonpolar regions suggests a solubility profile that is highly dependent on the nature of the solvent. It is expected to be most soluble in polar protic solvents like alcohols and least soluble in nonpolar aliphatic solvents. For drug development professionals and synthetic chemists, accurate solubility data is indispensable. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating this critical data, enabling informed decisions in solvent selection for formulation, purification, and chemical reactions. The use of predictive tools like COSMO-RS can further accelerate this process by screening potential solvents computationally before committing to laboratory work.

References

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [\[Link\]](#)
- Bergström, C. A., & Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. *American Pharmaceutical Review*. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 354091, **Methyl 3-hydroxy-4-methylbenzoate**.
- ChemBK. (2024).
- Perlovich, G. L., et al. (2001). Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. *European Journal of Pharmaceutical Sciences*. [\[Link\]](#)
- Klamt, A., et al. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.
- LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [\[Link\]](#)
- Acree, W. E. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.

- Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and universal method for predicting thermophysical data of liquids. *Fluid Phase Equilibria*. [Link]
- Kontogeorgis, G. M., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. *Industrial & Engineering Chemistry Research*. [Link]
- Scientific Computing & Modelling (SCM). (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lifechemicals.com [lifechemicals.com]
- 2. rheolution.com [rheolution.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chembk.com [chembk.com]
- 5. Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [solubility of Methyl 3-hydroxy-4-methylbenzoate in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b044020#solubility-of-methyl-3-hydroxy-4-methylbenzoate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com